阿尼迪芬

描述

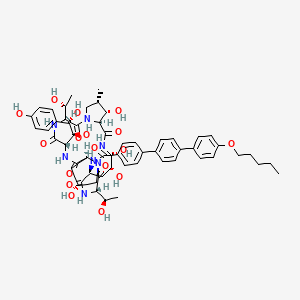

Anidulafungin is a semi-synthetic echinocandin antifungal drug used primarily to treat various Candida infections, including candidemia, intra-abdominal abscesses, and esophageal candidiasis . It is derived from a fermentation product of Aspergillus nidulans and is known for its ability to inhibit the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall .

科学研究应用

阿尼芬净在科学研究中具有广泛的应用,包括:

化学: 用作模型化合物,用于研究棘白菌素的合成和修饰。

生物学: 研究其对真菌细胞壁合成的影响及其抑制其他致病真菌的潜力。

作用机制

阿尼芬净通过抑制葡聚糖合成酶发挥其抗真菌作用,葡聚糖合成酶负责合成 1,3-β-D-葡聚糖,它是真菌细胞壁的关键成分 . 这种抑制作用导致真菌细胞的渗透压不稳定和细胞死亡。 阿尼芬净的分子靶点包括葡聚糖合成酶复合物,这对维持真菌细胞壁的完整性至关重要 .

生化分析

Biochemical Properties

Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells . This results in the inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall . The disruption of this synthesis leads to osmotic instability and ultimately, fungal cell death .

Cellular Effects

Anidulafungin has a potent in vitro activity against many Candida, as well as some Aspergillus . It prevents the normal development of fungal cell walls. In the presence of Anidulafungin, fungal cells have incomplete or defective cell walls, making them fragile or unable to grow .

Molecular Mechanism

The molecular mechanism of Anidulafungin involves the inhibition of (1→3)-β-D-glucan synthase, an enzyme important to the synthesis of the fungal cell wall . This results in the reduction of 1,3-β-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death .

Temporal Effects in Laboratory Settings

Anidulafungin undergoes slow chemical degradation at physiological temperature and pH to a ring-opened peptide that lacks antifungal activity . This slow degradation process contributes to its long-lasting effects against fungal cells.

Dosage Effects in Animal Models

In a dose-ranging study comparing the efficacy of Anidulafungin, fluconazole, or amphotericin B in immunosuppressed rabbits with esophageal candidiasis due to fluconazole-resistant C. albicans, treatment with Anidulafungin demonstrated a significant dose-dependent clearance of C. albicans from all sites .

Metabolic Pathways

Anidulafungin is not metabolized by the liver and does not involve the cytochrome P450 (CYP450) isoenzymes . It undergoes slow chemical hydrolysis to an open-ring peptide that lacks antifungal activity .

Transport and Distribution

The distribution of Anidulafungin into organs and tissue is widely variable. It is concentrated in the liver, spleen, and gut, and is present in equal concentrations in plasma and lung .

Subcellular Localization

Anidulafungin is localized to the cell surface where it exerts its antifungal activity . It does not enter the cell but binds to the fungal cell wall, disrupting its structure and leading to cell death .

准备方法

合成路线和反应条件: 阿尼芬净通过半合成方法合成,该方法包括发酵和三个合成步骤 . 该过程从曲霉菌的发酵开始,产生棘白菌素 B 核,然后将其化学修饰以产生阿尼芬净 . 合成中的关键中间体之一是 4’-邻戊氧基-1,1’:4’,1’-联苯-4-羧酸,该化合物通过一系列反应制备,包括格氏试剂反应、三甲基硼酸酯的加成和水解以及铃木反应 .

工业生产方法: 阿尼芬净的工业生产涉及大规模发酵,然后进行化学合成。 发酵过程经过优化,以产生高产量的棘白菌素 B 核,然后在受控条件下进行化学修饰,以确保最终产品的纯度和效力 .

化学反应分析

反应类型: 阿尼芬净会经历几种类型的化学反应,包括:

氧化: 阿尼芬净可以被氧化形成各种降解产物。

还原: 还原反应可以修饰阿尼芬净中存在的官能团。

取代: 取代反应可以将不同的取代基引入阿尼芬净分子中。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和有机金属化合物等试剂。

相似化合物的比较

阿尼芬净属于棘白菌素类抗真菌药物,该类药物还包括卡泊芬净和米卡芬净 . 与这些化合物相比,阿尼芬净具有几个独特的特征:

稳定性: 阿尼芬净在血液中的化学降解速度缓慢,导致其半衰期比其他棘白菌素更长.

疗效: 它对念珠菌属表现出强大的活性,包括那些对其他抗真菌剂有耐药性的菌株.

安全性: 阿尼芬净具有良好的安全性,药物相互作用最小.

类似化合物:

卡泊芬净: 另一种用于治疗真菌感染的棘白菌素,其作用机制类似。

米卡芬净: 一种棘白菌素,其半衰期比阿尼芬净短,药代动力学特性也不同.

瑞扎芬净: 一种新型棘白菌素,其半衰期更长,每周一次给药方案.

总之,阿尼芬净是一种有价值的抗真菌剂,具有独特的特性,使其能够有效治疗各种真菌感染。其合成、化学反应和在科学研究中的应用突出了其在抗真菌治疗领域的 اهمیت.

属性

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAMHSQVVQIOT-MFAJLEFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N7O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1140.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anidulafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 5.64e-02 g/L | |

| Record name | Anidulafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anidulafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death. | |

| Record name | Anidulafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

166663-25-8 | |

| Record name | Anidulafungin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anidulafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANIDULAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anidulafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Anidulafungin?

A1: Anidulafungin exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan [], a crucial component of the fungal cell wall. [, , , ]

Q2: How does the inhibition of 1,3-β-D-glucan synthesis impact fungal cells?

A2: The inhibition of 1,3-β-D-glucan synthesis weakens the structural integrity of the fungal cell wall, leading to cell lysis and death. [, ]

Q3: What is the molecular formula and weight of Anidulafungin?

A3: The molecular formula of Anidulafungin is C58H73N7O17, and its molecular weight is 1140.3 g/mol. []

Q4: How stable is Anidulafungin in solution?

A4: Anidulafungin exhibits slow, nonenzymatic chemical degradation in solution. []

Q5: How is Anidulafungin primarily metabolized and eliminated?

A5: Anidulafungin undergoes slow chemical degradation and is primarily eliminated through fecal excretion, predominantly as degradation products. [] Only a small fraction (10%) is eliminated as unchanged drug. []

Q6: Does renal or hepatic impairment affect Anidulafungin's pharmacokinetics?

A6: Due to its unique chemical degradation pathway, Anidulafungin's pharmacokinetics are not significantly altered by renal or hepatic impairment. []

Q7: What is the primary pharmacokinetic-pharmacodynamic (PK-PD) index that predicts the efficacy of Anidulafungin?

A7: Both the ratio of the area under the concentration-time curve from 0 to 24 h (AUC0-24) to the minimum inhibitory concentration (MIC) and the ratio of the maximum serum drug concentration (Cmax) to the MIC are strongly predictive of Anidulafungin's efficacy. []

Q8: How does Anidulafungin's in vitro activity compare to that of Fluconazole against Candida species?

A8: In vitro studies have shown that Anidulafungin has greater potency than Fluconazole against various Candida species, including those resistant to azoles. [, , ]

Q9: Has Anidulafungin demonstrated in vivo efficacy against Candida infections?

A9: Yes, Anidulafungin has demonstrated significant in vivo efficacy against Candida infections in various animal models, including a neutropenic murine model of disseminated candidiasis. [, , ]

Q10: What about Anidulafungin's activity against Aspergillus species?

A10: While Anidulafungin exhibits excellent in vitro activity against Aspergillus species, its in vivo activity is less pronounced. [, ] Studies suggest that it primarily reduces the angioinvasive potential of Aspergillus rather than demonstrating outright fungicidal activity. []

Q11: How does Anidulafungin perform against Candida biofilms compared to other antifungals?

A12: In a study comparing Anidulafungin to Liposomal Amphotericin B against Candida parapsilosis catheter infections using an antifungal-lock technique, Anidulafungin showed significantly higher activity. []

Q12: Have any resistance mechanisms to Anidulafungin been identified in Candida species?

A13: Yes, mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase, have been linked to Anidulafungin resistance in Candida species. [, ]

Q13: Does Anidulafungin exhibit significant drug interactions?

A14: Anidulafungin is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system and undergoes chemical degradation, resulting in minimal clinically significant drug interactions. [, , ]

Q14: What are the challenges of delivering Anidulafungin to the central nervous system?

A15: Anidulafungin and micafungin concentrations in cerebrospinal fluid (CSF) are significantly lower than those in plasma, posing a challenge for treating central nervous system infections. [] The concentrations of these antifungals in CSF are often lower than the minimum inhibitory concentrations of many pathogenic Candida strains. []

Q15: Can Anidulafungin be used as a surrogate marker for Caspofungin susceptibility in Candida species?

A16: Research suggests that Anidulafungin can be used as a reliable surrogate marker to predict Caspofungin susceptibility in Candida species. [] This is particularly useful because of the high interlaboratory variation often observed in Caspofungin MIC values. []

Q16: What analytical methods are commonly used to measure Anidulafungin concentrations?

A17: High-performance liquid chromatography (HPLC) is a common method used to measure Anidulafungin concentrations in various matrices, including plasma, vitreous humor, and tissue samples. [, ]

Q17: Is Anidulafungin generally well-tolerated?

A18: Clinical trials and post-marketing surveillance indicate that Anidulafungin is generally well-tolerated in both adults and pediatric patients, with a favorable safety profile. [, , ]

Q18: What are some alternative antifungal agents in the echinocandin class?

A19: Caspofungin and Micafungin are other echinocandin antifungal agents with similar mechanisms of action to Anidulafungin. [] While their in vitro and in vivo activities may vary against certain Candida species, they provide alternative treatment options for invasive fungal infections. []

Q19: Has research explored the cost-effectiveness of Anidulafungin compared to other antifungals?

A20: A study in Turkey evaluating the cost-effectiveness of Anidulafungin versus Fluconazole for treating invasive candidiasis found that while Anidulafungin had a higher upfront cost, it was associated with longer life expectancy, making it potentially cost-effective from the perspective of the Turkish healthcare system. [] Another study in Italy also indicated potential cost savings when using Anidulafungin in place of other antifungals according to approved indications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。